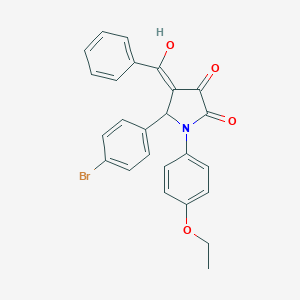
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BBP, is a novel chemical compound with potential applications in various fields of scientific research.
Mecanismo De Acción
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. It also induces apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and cell death.
Biochemical and Physiological Effects:
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in various cell types. It also inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have potential therapeutic benefits in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its ease of synthesis and availability in large quantities. It is also relatively stable and can be stored for extended periods without significant degradation. However, 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has some limitations in lab experiments, including its poor solubility in aqueous solutions and the need for high concentrations to achieve significant biological effects.
Direcciones Futuras
There are several potential future directions for 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one research, including the development of more potent analogs with improved solubility and bioavailability. 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could also be investigated for its potential use as a therapeutic agent in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the precise mechanism of action of 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and its effects on various cellular pathways and signaling molecules.
Métodos De Síntesis
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process involving the reaction of 4-bromoaniline with ethyl 4-oxo-2-phenylbutanoate, followed by acylation with benzoyl chloride. The resulting intermediate is then subjected to a cyclization reaction to form the final product.
Aplicaciones Científicas De Investigación
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use as a diagnostic tool in imaging studies.
Propiedades
Nombre del producto |
4-benzoyl-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C25H20BrNO4 |
Peso molecular |
478.3 g/mol |
Nombre IUPAC |
(4Z)-5-(4-bromophenyl)-1-(4-ethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20BrNO4/c1-2-31-20-14-12-19(13-15-20)27-22(16-8-10-18(26)11-9-16)21(24(29)25(27)30)23(28)17-6-4-3-5-7-17/h3-15,22,28H,2H2,1H3/b23-21- |
Clave InChI |
IBNYBJIDOIQODN-LNVKXUELSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
SMILES |
CCOC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)

![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266777.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266786.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266788.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)